molecular formula C7H7ClN2O B158826 3-Chlorobenzhydrazide CAS No. 1673-47-8

3-Chlorobenzhydrazide

Cat. No.: B158826
CAS No.: 1673-47-8
M. Wt: 170.59 g/mol
InChI Key: PHRDZSRVSVNQRN-UHFFFAOYSA-N
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Description

3-Chlorobenzhydrazide is an organic compound with the molecular formula C7H7ClN2O. It is a white crystalline solid with a melting point of approximately 146-148°C . This compound is known for its applications in various chemical reactions and industrial processes.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • The industrial production of this compound typically involves the chlorination of benzoic acid derivatives followed by hydrazine treatment under controlled conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can be reduced to form corresponding amines or other reduced products.

    Substitution: This compound can participate in substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products:

  • The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated benzoic acids, while reduction can produce chlorinated anilines.

Scientific Research Applications

3-Chlorobenzhydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Chlorobenzhydrazide exerts its effects involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can interact with enzymes and proteins, altering their activity and function.

    Pathways Involved: The compound may influence various biochemical pathways, including those involved in oxidative stress, signal transduction, and metabolic processes.

Biological Activity

3-Chlorobenzhydrazide (CBH) is a compound that has garnered attention in recent years for its diverse biological activities, particularly in the fields of oncology and antifungal research. This article explores the various aspects of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula C7H7ClN2OC_7H_7ClN_2O and a molecular weight of approximately 170.596 g/mol. Its structure includes a benzene ring substituted with a chlorinated hydrazide group, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC7H7ClN2O
Molecular Weight170.596 g/mol
CAS Number1673-47-8
IUPAC Name3-chlorobenzohydrazide

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit the activity of lysine-specific demethylase 1A (LSD1), an enzyme often overexpressed in various cancers. This inhibition leads to cell cycle arrest and apoptosis in several cancer cell lines, including:

  • Lung Cancer (A549)
  • Colon Cancer (HCT-116)
  • Breast Cancer (MCF-7)
  • Acute Promyelocytic Leukemia (NB4)

Case Study: Cell Proliferation Assay

In a study assessing the antiproliferative effects of CBH, researchers utilized the MTT assay to evaluate cell viability. The results indicated that treatment with CBH at concentrations as low as 25 µM resulted in significant cell death, particularly in HCT-116 and NB4 cell lines. The following table summarizes the findings:

Cell LineTreatment Concentration (µM)% Cell Death after 48h
HCT-11625~20%
NB425~80%

These results suggest that CBH exhibits a promising profile as an anticancer drug candidate due to its ability to induce apoptosis selectively in cancer cells while sparing normal cells.

Antifungal Activity

In addition to its anticancer properties, this compound has been reported to possess antifungal activity. A study indicated that it effectively inhibited the growth of various fungal strains, making it a potential candidate for developing antifungal therapies.

Case Study: Antifungal Efficacy

The antifungal activity was evaluated against several pathogenic fungi, and the results demonstrated that CBH exhibited significant inhibition, comparable to established antifungal agents. The compound's mechanism appears to involve disrupting fungal cell wall synthesis, although further studies are needed to elucidate the exact pathways involved.

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of LSD1 : By inhibiting this enzyme, CBH alters gene expression patterns associated with cell proliferation and apoptosis.
  • Iron Metabolism Disruption : Similar to other hydrazides, it may affect iron metabolism within cells, which is critical for cancer cell survival.
  • Cell Cycle Modulation : CBH has been shown to alter cell cycle distribution, particularly increasing the S phase while reducing G1 phase populations in treated cells.

Properties

IUPAC Name

3-chlorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c8-6-3-1-2-5(4-6)7(11)10-9/h1-4H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRDZSRVSVNQRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168272
Record name 3-Chlorobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1673-47-8
Record name 3-Chlorobenzohydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1673-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chlorobenzohydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001673478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chlorobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chlorobenzohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.284
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Synthesis routes and methods

Procedure details

A mixture of 3-chlorobenzoic acid (0.5 g, 3.19 mmol), 1,3-diccyclohexylcarbodiimide (0.72 g, 3.51 mmol), 4-dimethylaminopyridine (0.04 g, 0.32 mmol) in ethanol was stirred at ambient temperature for 1.5 hour. The white solid was filtered off and the filtrate diluted with dichloromethane (100 mL). The organic solution was washed with 1N sodium hydrogen sulfate (100 mL), saturated sodium bicarbonate (100 mL), water (100 mL) and brine (100 mL). The organic phase was dried over anhydrous magnesium sulfate and filtered. The filtrate was concentrated in vacuo. The crude residue was dissolved in ethanol (15 mL) and treated with hydrazine monohydrate (0.46 mL, 9.58 mmol). The resulting clear solution was stirred overnight at ambient temperature. The reaction mixture was then concentrated to dryness in vacuo. Silica gel chromatography of the residue, using 3% methanol in dichloromethane, afforded 0.29 g (53%) of 3-chlorobenzhydrazide as a white solid.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.04 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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